Acetyl methylene blue
Description
Historical Perspectives on Acetylated Phenothiazine (B1677639) Derivatives in Chemical Biology Research
The story of acetylated phenothiazine derivatives is rooted in the extensive history of phenothiazine chemistry. Phenothiazine itself, a heterocyclic compound with the formula S(C₆H₄)₂NH, was first synthesized in 1883. wikipedia.org Its derivatives quickly became a cornerstone of synthetic chemistry and pharmacology. One of the most iconic early derivatives is Methylene (B1212753) Blue, synthesized in 1876, which not only served as a pioneering biological stain but also laid the groundwork for the development of a vast array of therapeutic agents. wikipedia.org
The practice of modifying the phenothiazine core, including through acetylation, has been a long-standing strategy to alter the physicochemical and biological properties of these molecules. if-pan.krakow.plresearchgate.net Acetylation, the process of introducing an acetyl functional group, can significantly impact a molecule's solubility, stability, and ability to interact with biological targets. In the mid-20th century, extensive research into phenothiazine derivatives led to the discovery of their antipsychotic, antihistaminic, and antiemetic properties, with structural modifications playing a key role in defining their specific activities. if-pan.krakow.plresearchgate.net While the primary focus was often on modifications of the side chain at the nitrogen atom of the thiazine (B8601807) ring, acetylation of the phenothiazine nucleus or its derivatives has been explored as a means to fine-tune their electronic and steric characteristics. nih.gov
Rationale for Investigating Acetylated Methylene Blue Analogs in Fundamental Chemical and Biological Systems
The investigation into acetylated Methylene Blue analogs, such as Acetyl Methylene Blue, is driven by several key scientific objectives. Methylene Blue itself has a wide range of biological activities, including acting as a redox cycler in mitochondria and an inhibitor of tau protein aggregation, which is implicated in Alzheimer's disease. nih.govgeneticlifehacks.comnih.gov However, the therapeutic application of Methylene Blue can be limited by its properties.
The primary rationale for creating analogs like this compound is to systematically modify the parent compound to enhance its desired properties or to introduce new functionalities. This compound is specifically noted as an intermediate in the synthesis of Leuco-Methylene Blue Dihydrochloride, the reduced and more stable form of Methylene Blue, which has been investigated for its potential in therapies targeting tau aggregation. The acetylation of Methylene Blue can alter its redox potential and its ability to cross biological membranes, including the blood-brain barrier. geneticlifehacks.com
Furthermore, the synthesis of a library of Methylene Blue analogs, including acetylated versions, allows researchers to conduct structure-activity relationship (SAR) studies. nih.gov By comparing the biological effects of these analogs, scientists can identify the specific structural features responsible for a particular activity. This knowledge is crucial for the rational design of new compounds with improved efficacy and target selectivity. The development of diverse synthetic approaches to create both symmetrical and asymmetrical analogs of Methylene Blue is an active area of research, aiming to produce novel molecules for applications ranging from biosensors to targeted drug delivery. kpfu.runih.govmdpi.com
Current Landscape of Academic Research on Acetylated Thiazine Compounds
The current academic research landscape for acetylated thiazine compounds is part of a broader interest in the synthesis and application of thiazine and phenothiazine derivatives. nih.gov While dedicated studies on this compound are not abundant, the synthesis and characterization of various acetylated thiazine-containing molecules are ongoing. For instance, the acetylation of 2-iminothiazinan-4-one has been reported as a step in the synthesis of 1,3-thiazinane-2,4-diones. nih.gov
More broadly, research into phenothiazine derivatives continues to be a vibrant field, with a focus on creating novel compounds with applications in photodynamic therapy, optoelectronics, and as anticancer, antimicrobial, and antimalarial agents. kpfu.rumdpi.comolemiss.edu The modification of the phenothiazine backbone is a key strategy in this research, and acetylation represents one of many chemical tools available to synthetic chemists. researchgate.net The development of new synthetic methodologies to create diverse phenothiazine analogs remains a significant area of academic inquiry, with the goal of producing compounds with tailored properties for specific biological or material science applications. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3,7-bis(dimethylamino)phenothiazin-10-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-12(22)21-15-8-6-13(19(2)3)10-17(15)23-18-11-14(20(4)5)7-9-16(18)21/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOGFTYLESYHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)N(C)C)SC3=C1C=CC(=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600361 | |
| Record name | 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3763-06-2 | |
| Record name | 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Derivatization Strategies
Strategies for Acetylation of Methylene (B1212753) Blue Core Structures
The acetylation of the Methylene Blue core primarily involves the N-acetylation of the phenothiazine (B1677639) nitrogen. This modification transforms the tertiary amine within the central ring into an amide. Standard laboratory procedures for N-acetylation can be effectively applied.
A common strategy involves the use of acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base to neutralize the acid byproduct. The reaction entails the nucleophilic attack of the phenothiazine nitrogen onto the electrophilic carbonyl carbon of the acetylating agent.
Another documented approach involves using a precursor to Methylene Blue. In one synthetic route for Methylene Blue itself, a diacetyl oxide is used to protect an amino group on a thiodiphenylamine precursor. google.com This intermediate, a 3,7-dimethylaminoacetyl thiodiphenylamine, is then processed further. google.com This demonstrates the feasibility of introducing the acetyl group at various stages of the synthesis of the phenothiazine system. The acetyl group can later be removed via hydrolysis if the final desired product is the parent Methylene Blue. google.com
The introduction of the acetyl group at the N-10 position results in the formation of an amide linkage, which alters the electronic properties and steric profile of the molecule compared to the parent Methylene Blue. smolecule.com
Development of Novel Acetyl Methylene Blue Analogs for Research Probes
The modification of Methylene Blue through acetylation has led to the development of specialized research probes. This compound itself has been engineered as a turn-on fluorescent probe for the detection of specific analytes in biological systems.
A key example is its use as a probe for hypochlorite (B82951) ions (ClO⁻). smolecule.com In its acetylated form, the molecule exhibits weak fluorescence. However, upon encountering hypochlorite, the acetyl group is cleaved. This cleavage reaction regenerates the original Methylene Blue structure, which possesses strong near-infrared fluorescence. smolecule.com This "off-to-on" switching mechanism allows for sensitive and specific detection of the target ion. The development of such probes is crucial for studying the roles of reactive oxygen species like hypochlorite in various physiological and pathological processes.
| This compound as a Research Probe | |
| Target Analyte | Hypochlorite (ClO⁻) |
| Mechanism | Cleavage of the acetyl group by ClO⁻, releasing the highly fluorescent Methylene Blue. |
| Signal Change | "Turn-on" near-infrared fluorescence. |
| Reported Detection Limit | As low as 0.1 μM. smolecule.com |
| Application | Detection of ClO⁻ in biological systems. smolecule.com |
The design of such probes leverages the specific chemical reactivity of the acetyl group, which acts as a protecting or "capping" group that can be selectively removed by the analyte of interest. This principle can be extended to create a variety of probes by modifying the trigger group for different target molecules.
Optimization of Purification and Isolation Techniques for Acetylated Derivatives
Following the synthesis of this compound and its analogs, effective purification and isolation are critical to ensure the removal of unreacted starting materials, catalysts, and byproducts. Standard chromatographic techniques are central to this process.
Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of the acetylation reaction in real-time. olemiss.edu By comparing the spots of the reaction mixture with the starting material and the expected product, chemists can determine when the reaction is complete. For purification, column chromatography is a widely used method. The crude reaction mixture is loaded onto a stationary phase (e.g., silica (B1680970) gel), and a solvent system (eluent) of appropriate polarity is used to separate the components. tandfonline.com The fractions are collected and analyzed (e.g., by TLC) to isolate the pure acetylated derivative.
For crystalline solids, recrystallization is another powerful purification technique. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The pure compound crystallizes out, leaving impurities behind in the solvent.
The choice of specific solvents and conditions for both chromatography and recrystallization must be optimized for each specific this compound analog to maximize yield and purity.
Chemoenzymatic and Stereoselective Synthesis Approaches for this compound
While standard organic synthesis is effective for producing this compound, advanced strategies like chemoenzymatic and stereoselective synthesis offer pathways to novel analogs with high specificity and structural complexity.
Chemoenzymatic synthesis integrates chemical reactions with biological catalysis using enzymes. This approach is valuable for performing reactions on a gram scale with high selectivity, which can be challenging with purely chemical methods. researchgate.net For instance, enzymes could be used to perform selective hydroxylations or other modifications on the Methylene Blue core before or after acetylation, creating derivatives that are difficult to access otherwise. researchgate.net One-pot, multi-enzyme cascade reactions have been developed for the synthesis of complex molecules, a strategy that could theoretically be adapted for the functionalization of phenothiazine-based structures. researchgate.net
Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms in a molecule. This is particularly relevant if chiral centers are introduced into the Methylene Blue structure, for instance, through substituents on the aromatic rings or on the acetyl group itself. Methods like the Grignard reaction on precursors can produce mixtures of epimers that can be separated and processed individually to yield stereochemically pure final products. tandfonline.com The use of chiral catalysts or reagents can direct a reaction to form one stereoisomer preferentially over another. acs.org Such control is critical in medicinal chemistry, where different stereoisomers of a drug can have vastly different biological activities. While specific examples for this compound are not prevalent, the principles are widely applied in the synthesis of complex bioactive molecules and could be applied to create novel, chiral this compound analogs. tandfonline.commdpi.com
Design Principles for Modulating Redox Properties Through Acetylation
A primary reason for derivatizing Methylene Blue is to modulate its redox properties. Methylene Blue is a well-known redox-cycling compound, meaning it can accept and donate electrons, allowing it to interact with the mitochondrial electron transport chain. nih.govnih.gov The standard electrode potential of Methylene Blue is +11 mV. mdpi.com
The introduction of an acetyl group at the N-10 position of the phenothiazine ring significantly impacts these properties. The key design principles are:
Altering Electron Density: The acetyl group contains a carbonyl, which is electron-withdrawing. This reduces the electron density on the phenothiazine ring system compared to the parent Methylene Blue. This change in electron density directly affects the molecule's redox potential, influencing the ease with which it can accept an electron to become its reduced form (Leuco-acetylmethyleneblue) or be oxidized.
Controlling Biological Activity: The redox potential of a molecule dictates its ability to interact with biological redox partners, such as NADH and components of the mitochondrial respiratory chain. nih.gov Studies on Methylene Blue derivatives have shown that substitutions on the 10-nitrogen atom can dramatically alter the compound's neuroprotective potency. plos.org This is because such modifications change the molecule's ability to function as an alternative mitochondrial electron carrier and act as a regenerable antioxidant. plos.org By acetylating the core, researchers can fine-tune the redox potential to optimize its interaction with specific biological targets, for example, to more efficiently bypass a dysfunctional mitochondrial complex I. nih.gov
Creating Redox-Sensitive Probes: As discussed in section 2.2, acetylation can be used to "mask" the redox activity or fluorescence of the Methylene Blue core. The acetyl group can be designed to be cleaved under specific redox conditions, releasing the active Methylene Blue molecule. This principle allows for the creation of probes that respond to changes in the cellular redox environment.
| Impact of Acetylation on Methylene Blue Properties | |
| Structural Change | Conversion of N-10 amine to an amide. smolecule.com |
| Electronic Effect | The acetyl group is electron-withdrawing, reducing electron density on the phenothiazine core. |
| Redox Potential | Modified compared to parent Methylene Blue, altering its ability to accept/donate electrons. |
| Design Goal | To fine-tune interactions with biological redox systems (e.g., mitochondria) or to create redox-sensitive probes. plos.org |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Acetyl Group Identification and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Acetyl Methylene (B1212753) Blue, confirming the successful acetylation of the parent molecule. rsc.org
One-dimensional NMR provides direct evidence for the presence of the acetyl group and illustrates its electronic effect on the entire molecule.
¹H-NMR: In the proton NMR spectrum, the most telling signal for Acetyl Methylene Blue is the appearance of a singlet corresponding to the methyl protons of the acetyl group (–COCH₃). This peak typically appears in the range of 1.9–2.1 ppm. nih.gov For comparison, in other acetylated organic compounds, this singlet is found at chemical shifts such as 2.05 ppm or 2.10 ppm. rsc.org The addition of the acetyl group also induces shifts in the aromatic protons of the phenothiazine (B1677639) core when compared to the parent Methylene Blue, whose N-methyl protons resonate around 3.35 ppm. imist.ma
¹³C-NMR: The carbon-13 NMR spectrum provides complementary evidence. Key signals confirming acetylation include a resonance for the carbonyl carbon (C=O) of the amide, typically found in the range of 170-171 ppm, and a signal for the acetyl methyl carbon (–CH₃) around 21 ppm. rsc.org These signals are absent in the spectrum of the parent Methylene Blue. The carbons within the phenothiazine ring system also experience shifts due to the change in the electronic environment upon N-acetylation.
| Group | Technique | Expected Shift in this compound (ppm) | Reference Shift in Methylene Blue (ppm) |
|---|---|---|---|
| Acetyl Protons (–COCH₃) | ¹H-NMR | ~2.0 | N/A |
| N-Methyl Protons (–N(CH₃)₂) | ¹H-NMR | Shifted from parent value | ~3.35 imist.ma |
| Aromatic Protons | ¹H-NMR | Shifted from parent values | ~7.4 - 7.8 |
| Acetyl Carbonyl (–C=O) | ¹³C-NMR | ~170 | N/A |
| Acetyl Methyl (–CH₃) | ¹³C-NMR | ~21 | N/A |
While specific 2D NMR data for this compound is not widely published, the application of these techniques is critical for unambiguous assignment of the ¹H and ¹³C signals and for conformational analysis.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would be used to correlate the proton signals directly with their attached carbon atoms. An HSQC spectrum would definitively link the proton singlet of the acetyl methyl group to its corresponding carbon signal around 21 ppm. It would also map all other protonated carbons in the phenothiazine ring system, aiding in the complete assignment of the molecular skeleton. nih.gov
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling interactions within the molecule. For this compound, this technique would be invaluable for tracing the connectivity of the protons on the aromatic rings, confirming their positions relative to one another based on their coupling patterns (e.g., ortho, meta). It would not show a correlation for the acetyl methyl protons, as this group is an isolated singlet with no adjacent protons to couple with.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including FTIR and Raman, are highly effective for identifying the key functional groups present in this compound.
The FTIR spectrum of this compound is distinguished by the appearance of a strong absorption band characteristic of the amide carbonyl group (C=O) introduced during acetylation. This band is typically observed in the region of 1670-1740 cm⁻¹. For the closely related compound N-acetyl phenothiazine, this stretching vibration appears at 1674 cm⁻¹. google.com In other molecules with acetyl groups, this peak is noted around 1740 cm⁻¹. nih.gov The presence of this peak, coupled with the disappearance of the N-H stretching band from the precursor (if applicable), confirms the formation of the N-acetyl bond. Other characteristic peaks for the phenothiazine backbone remain, though they may be slightly shifted.
Raman spectroscopy provides complementary information to FTIR. While specific Raman data for this compound is scarce, the spectrum would be expected to show characteristic bands for the phenothiazine ring system, similar to those seen in Methylene Blue itself. These include prominent peaks for C-C ring stretching (around 1622 cm⁻¹) and C-N-C skeletal bending (around 446 cm⁻¹). researchgate.net The addition of the acetyl group would introduce new vibrational modes and perturb the existing ring modes, leading to shifts in their respective Raman signals.
| Vibrational Mode | Technique | Expected Wavenumber in this compound (cm⁻¹) | Reference Wavenumber in Methylene Blue (cm⁻¹) |
|---|---|---|---|
| Amide C=O Stretch | FTIR | 1670 - 1740 google.comnih.gov | N/A |
| C-C Ring Stretch | Raman | Shifted from parent value | ~1622 researchgate.net |
| C-N-C Skeletal Bend | Raman | Shifted from parent value | ~446 researchgate.net |
| Benzene Ring Characteristic | FTIR | ~1580 | Present |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy is a powerful tool for analyzing the electronic properties of this compound and is commonly used for concentration measurements. The acetylation of Methylene Blue causes a notable change in its electronic absorption spectrum.
The parent Methylene Blue molecule exhibits two primary absorption maxima, one in the UV region around 292-294 nm and a strong, characteristic band in the visible region around 664-668 nm, which is responsible for its intense blue color. nih.govmdpi.comresearchgate.net Upon acetylation, the electronic structure is altered, leading to a shift in these absorption bands. Research indicates that the absorption and emission wavelengths of this compound are positioned in the near-infrared (NIR) region of the electromagnetic spectrum. rsc.orgsmolecule.com This shift is a key feature that distinguishes it from its parent compound. smolecule.com This property is particularly valuable in the development of fluorescent probes, where the cleavage of the acetyl group can restore the original Methylene Blue spectrum, providing a clear "turn-on" signal for detection purposes. rsc.org For instance, a probe based on this compound was designed to be excited at 660 nm to produce an emission peak near 690 nm upon reacting with an analyte. rsc.org
| Compound | λmax 1 (nm) | λmax 2 (nm) | Region |
|---|---|---|---|
| This compound | Shifted to Near-Infrared rsc.orgsmolecule.com | NIR | |
| Methylene Blue | ~292 | ~665 mdpi.com | UV/Visible |
Circular Dichroism (CD) Spectroscopy for Chiral Inductions
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral properties of molecules. This analytical method measures the differential absorption of left- and right-circularly polarized light. In the context of this compound, CD spectroscopy would be invaluable for studying induced chirality. For instance, the interaction of the planar, achiral this compound with chiral biomacromolecules such as DNA or proteins could induce a chiral conformation in the dye molecule, leading to a detectable CD signal. The resulting spectrum could provide insights into the binding mode and the conformational changes of both the dye and the host molecule.
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An XRD analysis of a single crystal of this compound would provide precise information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. This data would reveal how the acetyl group influences the planarity of the phenothiazinium core and how the molecules pack in the crystal lattice. Such information is fundamental to understanding the material's physical properties and its interactions in a biological context.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Interactions
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecular ions and non-covalent complexes. In the study of this compound, ESI-MS would be employed to confirm its molecular weight with high accuracy. Furthermore, this technique is particularly well-suited for investigating non-covalent interactions. By analyzing solutions containing this compound and a target molecule, such as an oligonucleotide or a peptide, one could detect the formation of complexes and determine their stoichiometry. This would provide direct evidence of binding and offer insights into the specificity of the molecular interactions.
Despite a comprehensive search, specific experimental data for the aforementioned analyses of this compound could not be located in the available scientific literature.
Based on a thorough review of available scientific literature, there is currently no specific published research focusing on the detailed theoretical and computational chemistry of this compound as outlined. Studies detailing the Density Functional Theory (DFT), Ab Initio Hartree-Fock (HF) methods, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP) mapping, and Mulliken charge distribution analysis for this particular compound are not present in the public domain.
Therefore, it is not possible to provide the requested in-depth article with specific data tables and research findings for this compound.
Theoretical and Computational Chemistry of Acetyl Methylene Blue
Molecular Dynamics Simulations and Adsorption Modeling
Molecular dynamics (MD) simulations and adsorption modeling are powerful computational tools used to investigate the behavior of molecules at an atomic level. For methylene (B1212753) blue (MB) and its derivatives, these simulations provide a detailed understanding of their adsorption mechanisms onto various surfaces, which is critical for applications such as dye removal and catalysis.
Simulations have shown that the adsorption of MB onto surfaces is a complex process influenced by factors like surface morphology, pH, and the presence of functional groups. mdpi.comnih.gov For instance, MD simulations of MB on activated carbon surfaces revealed that the dye molecules are highly mobile on flat surfaces but become immobilized in the corrugated valleys of the material. mdpi.com This localization is a key factor that may not be captured by traditional adsorption models. mdpi.com The presence of surface hydroxyl groups can also influence adsorption by interacting with water molecules, thereby preventing the dye from occupying these regions. mdpi.com
The adsorption of MB and its N-demethylated derivatives on metal surfaces like copper, silver, and gold has been studied using density functional theory (DFT), highlighting the importance of dispersion interactions. aip.org These studies indicate that the adsorption is largely physisorption, dominated by van der Waals forces. aip.org The orientation and adsorption energy of the dye molecules are significantly affected by these interactions. aip.org
Furthermore, MD simulations have been employed to study the interaction of MB with biological molecules and materials. For example, simulations of MB with glycosaminoglycans (GAGs) have shown that the dye first forms dimers which then bind to the GAG chains, stabilized by electrostatic and π–π stacking interactions. mdpi.com Similarly, the adsorption of MB onto silk fibroin-based microparticles has been investigated, with MD simulations confirming the stability of the fibroin-dye complex in an aqueous environment. rsc.org
The effect of pH on adsorption is another critical aspect explored through simulations. Studies on clay surfaces and hydrogels have shown that the adsorption capacity for MB increases with pH. nih.govnih.gov This is attributed to the electrostatic attraction between the positively charged MB molecules and the negatively charged adsorbent surface at higher pH values. nih.gov
Table 1: Adsorption Characteristics of Methylene Blue on Various Surfaces
| Adsorbent | Simulation Method | Key Findings | Reference |
| Activated Carbon | Molecular Dynamics (ReaxFF) | MB is mobile on flat surfaces and immobilized in corrugated valleys. Surface hydroxyl groups influence adsorption. | mdpi.com |
| Coinage Metals (Cu, Ag, Au) | Density Functional Theory (DFT) | Adsorption is primarily physisorption driven by dispersion interactions. | aip.org |
| Glycosaminoglycans (GAGs) | Molecular Dynamics (AMBER) | MB forms dimers before binding to GAGs, stabilized by electrostatic and π–π stacking interactions. | mdpi.com |
| Silk Fibroin Microparticles | Molecular Dynamics | Confirmed the aqueous stability of the fibroin-MB complex. | rsc.org |
| Clay (Kaolinite) | Quantum & Classical Molecular Simulation | Provided molecular detail of MB adsorption, including the presence of monomers and dimers. | randallcygan.com |
| Polyvinyl Alcohol Hydrogel | Molecular Dynamics | Adsorption of the cationic part of MB onto hydroxyl groups of the hydrogel. | nih.gov |
Conformational Analysis and Rotational Barrier Studies
Conformational analysis and the study of rotational barriers are essential for understanding the three-dimensional structure and flexibility of molecules, which in turn dictate their chemical and physical properties. For acetyl methylene blue, these studies would focus on the rotation around the bond connecting the acetyl group to the phenothiazine (B1677639) core and the internal rotation of the methyl groups.
While specific studies on this compound are not abundant, research on related molecules provides valuable insights. For instance, studies on various ketones and acetates reveal the factors influencing the rotational barriers of acetyl groups. In a series of methyl n-alkyl ketones, the barrier to internal rotation of the acetyl methyl group was found to be dependent on the conformation of the alkyl chain. researchgate.net For aromatic ketones like 4-methylacetophenone, the torsional barrier of the acetyl methyl group is significantly higher than that of the ring methyl group. aip.org
The rotational barrier is influenced by electronic effects, steric hindrance, and other intramolecular interactions. researchgate.net For example, in phenyl acetate, the barrier to internal rotation of the acetyl methyl group is around 100 cm⁻¹, but this value increases in α,β-unsaturated acetates due to conjugation. nih.gov Quantum chemical calculations are often used to supplement experimental data from techniques like microwave spectroscopy to determine these barriers with high accuracy. researchgate.netaip.org
These studies on analogous compounds suggest that the rotational barrier of the acetyl group in this compound would be influenced by the electronic properties of the large, conjugated phenothiazine ring system. The flexibility of the acetyl group could play a role in its interaction with biological targets or its packing in the solid state.
Table 2: Rotational Barriers of Acetyl and Methyl Groups in Related Molecules
| Molecule | Group | Rotational Barrier (cm⁻¹) | Method | Reference |
| 2-acetyl-3-methylthiophene | Acetyl methyl | 306.184 | Microwave Spectroscopy | researchgate.net |
| 2-acetyl-3-methylthiophene | Ring methyl | 321.813 | Microwave Spectroscopy | researchgate.net |
| 4-methylacetophenone | Acetyl methyl | 584–588 | Microwave Spectroscopy & Quantum Chemistry | aip.org |
| 4-methylacetophenone | Ring methyl | ~22 | Microwave Spectroscopy & Quantum Chemistry | aip.org |
| Phenyl Acetate | Acetyl methyl | ~100 | Rotational Spectroscopy | nih.gov |
Solvation Models and Environmental Effects on Electronic Structure
The electronic structure of a molecule determines its reactivity, spectroscopic properties, and interactions with its environment. Solvation models and computational studies on environmental effects are crucial for understanding how the properties of this compound change in different solvents and biological media.
The solvent environment can significantly influence the electronic structure and behavior of methylene blue and its derivatives. researchgate.netresearchgate.net Studies have shown that the aggregation of methylene blue is highly dependent on the solvent. researchgate.net In aqueous solutions, the presence of water molecules can stabilize the monomeric form of MB through solvation of its positive charge, but it can also favor dimerization through hydrophobic interactions. researchgate.net The addition of organic solvents can disrupt these interactions and reduce dimerization. researchgate.net
Computational models, such as the continuum solvation model density (SMD), are used to calculate the effect of solvents on molecular properties. mdpi.com These models can predict how the polarity and dielectric constant of the solvent affect the charge distribution and electronic energy levels of the molecule. mdpi.com For instance, polar solvents can enhance the nucleophilic activity of molecules by stabilizing charged transition states. mdpi.com
The electronic structure of methylene blue and its derivatives has been investigated using quantum chemical calculations. These studies provide insights into the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding the molecule's electronic transitions and reactivity. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
For this compound, the acetyl group, being an electron-withdrawing group, would be expected to influence the electronic structure of the phenothiazine ring. This could affect its absorption spectrum, redox potential, and interaction with other molecules. Solvation models would be essential to accurately predict these properties in different environments, from simple organic solvents to complex biological systems.
Mechanistic Investigations in Preclinical in Vitro and Ex Vivo Models
Elucidation of Redox Chemistry and Electron Transfer Pathways
The redox-cycling capability of Methylene (B1212753) Blue is central to its biological effects. This process involves the acceptance and donation of electrons, allowing it to interact with the mitochondrial electron transport chain (ETC). The introduction of an acetyl group to form Acetyl Methylene Blue, however, fundamentally alters this property.
The defining feature of this compound is the N-acetylation at the core phenothiazine (B1677639) structure. This chemical modification has been demonstrated to disable the redox center of the molecule. researchgate.net In its parent form, Methylene Blue, the nitrogen atom in the central ring is crucial for its ability to be reduced to the colorless leuco-Methylene Blue (LMB) and subsequently re-oxidized. researchgate.netresearchgate.net This redox cycling allows Methylene Blue to act as an electron carrier.
The addition of the acetyl group effectively blocks this critical site, preventing the molecule from participating in the electron transfer reactions that characterize its non-acetylated form. A study investigating structure-activity relationships of Methylene Blue and its derivatives found that a de novo synthesized MB derivative, with its redox center disabled by N-acetylation, had no effect on mitochondrial complex activities. researchgate.net This strongly indicates that the acetyl group renders the molecule redox-inactive, thereby stripping it of its electron carrier properties. The stable conjugation of the acetyl group prevents the facile electron exchange necessary for redox cycling. researchgate.net
The inability of this compound to undergo redox cycling directly dictates its influence, or lack thereof, on the cellular electron transport chain. Methylene Blue is known to function as an alternative electron carrier, capable of accepting electrons from NADH and transferring them to cytochrome c, thereby bypassing blockages at Complex I and Complex III of the ETC. researchgate.net This mechanism is a key aspect of its protective effects in certain models of mitochondrial dysfunction.
In stark contrast, due to the N-acetylation disabling its redox capabilities, this compound does not interact with the components of the electron transport chain in the same manner. Research has shown that unlike Methylene Blue, which can rescue cellular respiration in the presence of ETC inhibitors, its N-acetylated derivative is devoid of such activity. researchgate.net This lack of interaction means that this compound does not influence the activity of mitochondrial complexes I, II, III, or IV. researchgate.netgoogle.com
Modulation of Mitochondrial Bioenergetics and Metabolism
The functional consequences of this compound's redox inactivity extend to its impact on mitochondrial energy production and metabolic pathways. While Methylene Blue can significantly alter mitochondrial bioenergetics, its acetylated form is largely inert in this regard.
Oxidative phosphorylation (OXPHOS) is the primary mechanism for ATP production in mitochondria, driven by the flow of electrons through the ETC. Methylene Blue has been shown to enhance cellular oxygen consumption, a key indicator of OXPHOS activity. researchgate.netismrm.orgismrm.org It can sustain ATP production by acting as an electron donor to the ETC. ismrm.orgismrm.org
Given that this compound does not engage with the ETC, it does not have a direct impact on the processes of oxidative phosphorylation in isolated mitochondria. Its inability to transfer electrons means it cannot contribute to the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthase function. Therefore, it does not stimulate or inhibit OXPHOS in the way that redox-active compounds can.
There is no direct evidence to suggest that this compound has a significant influence on these substrate oxidation pathways. Since it does not alter the redox state of the mitochondrial matrix or interact with the ETC, it is not expected to modulate the activity of enzymes involved in fatty acid oxidation, amino acid catabolism, or the TCA cycle. wikipedia.orgnih.govnih.gov The oxidation of these substrates is tightly coupled to the activity of the ETC for the re-oxidation of NADH and FADH2. As this compound does not facilitate this, it would not be expected to alter the rates of substrate oxidation.
Cellular bioenergetics can be assessed by measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. Methylene Blue has been shown to increase cellular oxygen consumption rates. researchgate.net In some contexts, particularly under hypoxic conditions, Methylene Blue increased both the cerebral metabolic rate of oxygen (CMRO2) and glucose (CMRGlc). ismrm.orgismrm.org Some studies, however, have found that Methylene Blue did not affect the basal oxygen consumption rate in mature osteoblasts. nih.gov
For this compound, its redox-inactive nature implies that it would not have a significant effect on OCR or ECAR in cellular models. By not participating in electron transfer, it does not provide an alternative pathway for oxygen consumption, nor does it place any additional energetic demands on the cell that would necessitate a shift in the balance between mitochondrial respiration and glycolysis. Therefore, it is expected that treatment with this compound would result in no significant change in either OCR or ECAR.
Regulation of Mitochondrial Deacetylase Activity (e.g., Sirtuin 3)
Methylene Blue (MB) has been shown to influence the activity of mitochondrial deacetylases, particularly Sirtuin 3 (SIRT3), a critical regulator of mitochondrial protein function. The primary mechanism involves the modulation of the mitochondrial NAD+/NADH ratio. In preclinical models, MB treatment has been observed to increase this ratio within hepatocytes. dongguk.edu By acting as an alternative electron carrier in the mitochondrial electron transport chain, MB can accept electrons from NADH, thereby facilitating its oxidation to NAD+. researchgate.netmdpi.com
This increase in the availability of NAD+, an obligate co-substrate for sirtuins, leads to the activation of SIRT3. researchgate.net Activated SIRT3 then deacetylates a wide range of mitochondrial proteins, thereby modulating their function. For instance, in diabetic cardiac mitochondria, MB was found to facilitate NADH oxidation, increase NAD+ levels, and enhance the deacetylase activity of SIRT3. researchgate.net This SIRT3 activation leads to a subsequent reduction in the acetylation of mitochondrial proteins, which is a key aspect of its regulatory function. researchgate.net This mechanism suggests that MB can reverse the hyperacetylation of mitochondrial proteins associated with certain pathological states. nih.gov
Proteomic Profiling of Protein Lysine (B10760008) Acetylation in Mitochondrial Components
Proteomic analyses are crucial for understanding the global changes in protein acetylation following a specific stimulus. Lysine acetylation is a widespread post-translational modification within mitochondria, affecting numerous metabolic enzymes and regulatory proteins. nih.govnih.gov Given that Methylene Blue activates SIRT3, a major mitochondrial deacetylase, proteomic profiling is a key method to identify the specific targets of MB's effects.
While direct proteomic studies profiling mitochondrial acetylation in response to MB are not extensively detailed in the provided context, the known function of SIRT3 allows for predictions of the expected outcomes. SIRT3 is known to deacetylate and regulate key enzymes involved in fatty acid β-oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. nih.gov Studies on SIRT3 knockout mice have revealed hyperacetylation of numerous mitochondrial proteins, leading to metabolic dysfunction. nih.gov
Therefore, a proteomic analysis of mitochondrial components from cells or tissues treated with Methylene Blue would be expected to show a decrease in the acetylation status of known SIRT3 target proteins. This deacetylation would, in turn, alter cellular metabolism.
Table 1: Representative Mitochondrial Proteins Regulated by SIRT3-Mediated Deacetylation This table represents known targets of SIRT3; treatment with Methylene Blue is expected to decrease their acetylation levels.
| Protein | Function | Pathway | Reference |
| PDHE1α | Links glycolysis to the TCA cycle | TCA Cycle | nih.gov |
| CPT1a | Rate-limiting enzyme in fatty acid transport | Fatty Acid β-oxidation | nih.gov |
| ATP5O | Component of ATP synthase | Oxidative Phosphorylation | nih.gov |
| LCAD | Long-chain acyl-CoA dehydrogenase | Fatty Acid β-oxidation | aging-us.com |
| GDH | Glutamate Dehydrogenase | Amino Acid Metabolism | aging-us.com |
Investigation of Mitochondrial Permeability Transition Pore Modulation
The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance channel in the inner mitochondrial membrane, the opening of which can lead to mitochondrial swelling, membrane potential collapse, and initiation of cell death pathways. nih.govnih.gov The regulation of the mPTP is a critical factor in cell survival under stress conditions.
Recent studies have identified a direct link between SIRT3 activity and mPTP regulation. SIRT3 can deacetylate Cyclophilin D (CypD), a key regulatory component of the mPTP. aging-us.com Hyperacetylation of CypD increases its sensitivity to calcium, promoting the opening of the mPTP. By deacetylating CypD, SIRT3 reduces the probability of pore opening in response to stressors like calcium overload. aging-us.com
Given that Methylene Blue activates SIRT3, it indirectly modulates the mPTP. By increasing SIRT3 activity, MB is proposed to maintain CypD in a deacetylated state, thus making mitochondria more resistant to stimuli that would otherwise trigger the permeability transition. aging-us.com This mechanism is a potential pathway for the observed neuroprotective and cardioprotective effects of Methylene Blue.
Interactions with Enzymatic Systems
Investigation of Enzyme Kinetics and Inhibition Profiles (e.g., acetylcholinesterase, indoleamine 2,3-dioxygenase (IDO2))
Methylene Blue interacts with and inhibits several key enzymes. Kinetic studies have detailed the nature and potency of these interactions.
Acetylcholinesterase (AChE): Methylene Blue is a potent reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govpsu.edu Kinetic analyses have shown that MB acts as a non-competitive inhibitor of Torpedo californica AChE, with a reported inhibition constant (Ki) of 33 nM. psu.edu For other cholinesterases, MB demonstrated concentration-dependent inhibition with IC50 values in the micromolar range. nih.gov For instance, the IC50 for bovine AChE was 0.42 µM, while for human pseudocholinesterase it was 5.32 µM. nih.gov A structurally related compound, 1,9-dimethyl-methylene blue (DMMB), was found to be a linear mixed-type inhibitor of human BChE with a Ki value of 23 nM. dergipark.org.tr
Table 2: Inhibition of Cholinesterases by Methylene Blue and a Derivative
| Enzyme | Inhibitor | Inhibition Type | Kinetic Parameter | Value | Reference |
| Bovine Acetylcholinesterase | Methylene Blue | Concentration-dependent | IC50 | 0.42 ± 0.09 µM | nih.gov |
| Human Pseudocholinesterase | Methylene Blue | Concentration-dependent | IC50 | 5.32 ± 0.36 µM | nih.gov |
| Torpedo californica AChE | Methylene Blue | Non-competitive | Ki | 33 nM | psu.edu |
| Human Plasma BChE | 1,9-dimethyl-methylene blue | Linear mixed-type | Ki | 23 ± 0.004 nM | dergipark.org.tr |
Indoleamine 2,3-dioxygenase (IDO2): The interaction of Methylene Blue with IDO2 is complex. IDO enzymes catalyze the oxidative cleavage of L-tryptophan. nih.gov In in vitro assays, MB is often used in combination with ascorbate (B8700270) as a reducing system to maintain the enzyme's activity. However, studies have shown that this reducing system significantly alters the measured kinetic properties of IDO2. nih.gov The combination of MB and ascorbate was found to increase the apparent Km and kcat values of the enzyme. nih.gov In other contexts, MB acts as an electron mediator that can help activate the enzyme. nih.gov Therefore, rather than being a straightforward inhibitor, MB modulates IDO2 activity, and its presence can interfere with the accurate determination of the enzyme's intrinsic kinetic properties. nih.gov
Modulation of Soluble Guanylate Cyclase Activity
Methylene Blue is widely recognized as a direct inhibitor of soluble guanylate cyclase (sGC). nih.govnih.gov The sGC enzyme is a key component of the nitric oxide (NO) signaling pathway. When activated by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation. nih.gov
By inhibiting sGC, Methylene Blue blocks the production of cGMP, thereby preventing or reversing the downstream effects of NO. nih.gov This inhibitory action has been demonstrated in various preclinical models. For example, intracerebroventricular administration of MB in rats significantly decreased brain cGMP content in a dose-dependent manner. nih.gov This mechanism is the basis for its clinical investigation in conditions characterized by excessive vasodilation, such as vasoplegic syndrome. nih.gov While MB is a known sGC inhibitor, some studies suggest its effects may not be exclusively through this pathway, as it did not alter the inhibitory effects on certain K+ currents even in the presence of a cGMP analogue, pointing to additional mechanisms of action. chapman.edu
Effects on Phase-2 Antioxidant Defense Enzymes (e.g., thioredoxin reductase, NADPH quinone oxidoreductase)
Methylene Blue has a complex and multifaceted interaction with phase-2 antioxidant enzymes, particularly the family of disulfide reductases, which includes thioredoxin reductase (TrxR). Instead of acting as a simple inhibitor, MB functions as a "turncoat inhibitor" or a redox-cycling substrate. nih.gov
In this role, MB is reduced by enzymes like TrxR at the expense of NADPH. The resulting product, leucomethylene blue, is rapidly auto-oxidized by molecular oxygen back to MB, generating reactive oxygen species (ROS), predominantly hydrogen peroxide (H2O2). nih.gov This process turns an antioxidant enzyme into a pro-oxidant one. The kcat values for this process vary, ranging from 0.03 s⁻¹ to 10 s⁻¹ at 25°C for different disulfide reductases. nih.gov This redox cycling consumes cellular reducing equivalents like NADPH and generates oxidative stress, a mechanism that contributes to its antimicrobial and antitumor effects. nih.gov
In other contexts, MB has been shown to induce antioxidant defense pathways. It can induce mitochondrial H2O2 production, which in turn activates the Nrf2/ARE signaling pathway. nih.gov This leads to the increased expression of antioxidant genes and genes involved in DNA repair, conferring a protective effect against certain toxins like cisplatin (B142131). nih.gov
Cellular Process and Pathway Modulation in Vitro
The influence of a compound on cellular functions provides insight into its potential biological effects. The following sections detail the known in vitro effects of this compound on cellular pathways.
The primary role of Methylene Blue in cellular bioenergetics is to act as an alternative electron carrier in the mitochondrial electron transport chain, where it can accept electrons from NADH and transfer them to cytochrome c, thereby bypassing blocks at complexes I and III and enhancing oxygen consumption. researchgate.net
In stark contrast, a synthetically created derivative, N-acetylated Methylene Blue, was found to have no effect on mitochondrial complex activities. researchgate.net The N-acetylation of the molecule disables its redox center, which is critical for the electron-shuttling mechanism. researchgate.net This finding underscores that the acetylated form of the compound does not share the bioenergetic-enhancing properties of Methylene Blue. Studies using H9c2 rat cardiomyoblast cells showed that Methylene Blue at submicromolar concentrations could increase all parameters linked to the oxygen consumption rate (OCR), including basal respiration, ATP turnover, and maximal respiration. researchgate.net The inability of this compound to perform this function highlights a critical structure-activity relationship.
Table 1: Comparative Effects on Mitochondrial Respiration
| Parameter | Methylene Blue | This compound | Rationale for Difference |
|---|---|---|---|
| Electron Transport Chain Interaction | Acts as an alternative electron carrier | No effect on mitochondrial complex activities | N-acetylation disables the redox center required for electron transfer. researchgate.net |
| Cellular Oxygen Consumption | Increases | No reported effect | Lacks the ability to shuttle electrons, a mechanism that boosts oxygen consumption. researchgate.net |
| ATP Production Support | Enhances ATP turnover | No reported effect | Inability to facilitate electron transport prevents the subsequent proton pumping and ATP synthesis. researchgate.net |
Specific studies detailing the mechanisms by which this compound generates or scavenges reactive oxygen species (ROS) are not present in the reviewed literature. The parent compound, Methylene Blue, is known to have a complex relationship with ROS. It can reduce ROS generation from monoamine oxidases in cardiovascular adipose tissue. nih.gov Conversely, as a photosensitizer, it can generate singlet oxygen upon photoactivation, a property utilized in photodynamic therapy. nih.govpfmjournal.org The redox-inactive nature of this compound, as noted in bioenergetic studies, suggests its capacity for ROS modulation may be significantly different from that of Methylene Blue, but dedicated research is required for confirmation. researchgate.net
Influence on Cellular Senescence Pathways
No specific studies on the influence of this compound on cellular senescence pathways were identified.
Mechanisms of Apoptosis Induction or Attenuation in Cell Lines
No specific studies detailing the mechanisms of apoptosis induction or attenuation by this compound in cell lines were found.
Modulation of Neurotransmitter Systems (e.g., cholinergic, monoaminergic, glutamatergic) in Neuronal Cultures
No specific studies on the modulation of neurotransmitter systems by this compound in neuronal cultures were identified.
Alteration of Metabolic Pathways and Gene Expression Profiles in Cellular Models
A patent indicates a role for this compound in methods for promoting mitochondrial biogenesis, which implies an effect on metabolic pathways and gene expression. google.com However, specific data from cellular models are not provided.
Effects on Cellular Viability and Proliferation in Controlled Research Settings
A patent mentions the effect of Methylene Blue and its derivatives, including this compound, on cell viability, but does not provide specific data for the acetylated form. google.com
Advanced Bioanalytical Methodologies and Research Platform Development
Chromatographic Separation Techniques for Purity and Quantification (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of Acetyl Methylene (B1212753) Blue. These techniques are routinely employed for purity assessment, quantification, and identification of metabolites and degradation products.
Methods for the parent compound, Methylene Blue, are often adaptable for Acetyl Methylene Blue. For instance, HPLC analysis of Methylene Blue has been successfully performed using mixed-mode stationary phase columns, such as the Primesep 100, with a simple isocratic mobile phase of water, acetonitrile, and a sulfuric acid buffer, with UV detection at 600 nm. sielc.com Such methods provide high resolution and good peak symmetry, which are critical for accurate quantification. sielc.com The acetylation of Methylene Blue is a known purification strategy, where the acetylated compound is purified before deacetylation to yield high-purity Methylene Blue, a process monitored by HPLC. google.com
LC-MS and LC-MS/MS have been developed for the sensitive determination of Methylene Blue and its metabolites in complex biological matrices like aquatic products. nju.edu.cn These methods often involve a sample preparation step, such as solid-phase extraction (SPE), followed by separation on a C18 column and detection by mass spectrometry. nju.edu.cn For instance, a method for quantifying Methylene Blue in mouse plasma and brain samples utilized a PolymerX RP-1 column with a mobile phase of water and methanol (B129727) containing 0.5% difluoroacetic acid, coupled with quadrupole time-of-flight mass spectrometry (LC-qTOF-MS). nih.govresearchgate.net Such methodologies can be readily adapted for this compound, providing high sensitivity and specificity. The parent ion of Methylene Blue is detected at an m/z of 284.1, with a major product ion at m/z 268.1. nih.gov High-resolution mass spectrometry can definitively determine the molecular weight of this compound, with the molecular ion peak observed at a mass-to-charge ratio of 327.44. smolecule.com
Table 1: Chromatographic Conditions for Analysis of Methylene Blue and Related Compounds
| Parameter | HPLC Method for Methylene Blue sielc.com | LC-qTOF-MS Method for Methylene Blue nih.gov |
|---|---|---|
| Column | Primesep 100 mixed-mode | PolymerX RP-1 100 Å (50 × 2 mm, 5 μm) |
| Mobile Phase | Water, Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄) buffer | A: 0.5% (v/v) DFA in water, B: 0.5% (v/v) DFA in Methanol |
| Elution | Isocratic | Gradient |
| Flow Rate | Not specified | 0.5 mL/min |
| Detection | UV at 600 nm | Quadrupole Time-of-Flight Mass Spectrometry |
| Column Temp. | Not specified | 55°C |
Spectrophotometric Quantification Methods in Research Assays
Spectrophotometry, particularly in the UV-Visible range, is a fundamental technique for the quantification of this compound in various research assays. The compound exhibits distinct absorption and emission spectra that are leveraged for its detection and quantification.
This compound and its derivatives have characteristic absorption and emission wavelengths in the near-infrared (NIR) region of the electromagnetic spectrum. smolecule.com This is a significant advantage for biological applications, as NIR light has greater tissue penetration compared to visible light. smolecule.com The acetylation of Methylene Blue can alter its spectral properties. For example, a Methylene Blue-based near-infrared fluorescent probe, synthesized through acetylation, was designed for the selective determination of hypochlorite (B82951). nih.govrsc.org The probe itself is almost non-fluorescent, but upon reaction with hypochlorite, the acetyl group is cleaved, releasing Methylene Blue and resulting in a strong NIR fluorescence. smolecule.comnih.govrsc.org This "turn-on" fluorescence response allows for highly sensitive detection.
In one study, the emission response of an acetylated Methylene Blue probe to hypochlorite showed a good linear relationship in the 0–60 μM concentration range, with a detection limit as low as 0.1 μM. nih.govrsc.org The fluorescence intensity increased by approximately 200-fold upon reaction. nih.govsemanticscholar.orgrsc.org The maximum absorption wavelength for Methylene Blue itself is around 665 nm. wu.ac.th Spectrophotometric methods are also used in cell-based assays, such as the Methylene Blue assay for cell counting, which provides an accurate and versatile alternative to other methods. researchgate.net
Table 2: Spectroscopic Properties of this compound-Based Fluorescent Probe
| Property | Value/Characteristic | Reference |
|---|---|---|
| Absorption/Emission Region | Near-infrared (NIR) | smolecule.comnih.govrsc.org |
| Detection Mechanism | "Turn-on" fluorescence upon reaction with hypochlorite | smolecule.comnih.govrsc.org |
| Linear Concentration Range | 0–60 μM | nih.govrsc.org |
| Detection Limit | 0.1 μM | nih.govrsc.orgsemanticscholar.orgrsc.org |
| Fluorescence Enhancement | ~200-fold | nih.govsemanticscholar.orgrsc.org |
Electrochemical Detection and Biosensing Platforms
Electrochemical methods offer a sensitive and often label-free approach for the detection of this compound and for studying its interactions. These techniques are based on the redox properties of the phenothiazine (B1677639) core.
Poly(methylene blue) (PMB) has been used to modify glassy carbon electrodes (GCE) to create electrochemical sensing platforms. nih.govacs.org PMB is an electroactive polymer with oxidation and reduction peaks at low potentials, making it suitable for sensing applications. nih.govacs.org Such a PMB-modified electrode was used for the electrochemical sensing of acrylamide (B121943), where the interaction between acrylamide and PMB resulted in a measurable decrease in the redox current of PMB. nih.govresearchgate.netacs.org This principle can be extended to develop sensors for other analytes that interact with this compound.
The electrochemical polymerization of Methylene Blue onto an electrode surface is a rapid and reproducible process. nih.govacs.orgacs.org The resulting PMB/GCE can be characterized by techniques like cyclic voltammetry, differential pulse voltammetry, and X-ray photoelectron spectroscopy (XPS). nih.govresearchgate.netacs.org In one study, the association constant for the binding of an analyte to a PMB-modified electrode was determined to be 8.9 × 10⁶ M⁻¹, indicating a strong interaction. researchgate.netacs.org These platforms demonstrate the potential for developing sensitive electrochemical biosensors based on this compound for various applications. Another approach involves using the competitive host-guest interaction between β-cyclodextrin and Methylene Blue for the detection of electrochemically inactive molecules. bohrium.com
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study real-time biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip, allowing for the determination of binding kinetics (association and dissociation rates) and affinity. nih.gov
While specific SPR studies on this compound are not widely reported, the methodology has been applied to its parent compound, Methylene Blue. SPR measurements have been used to investigate the binding of Methylene Blue to the SARS-CoV-2 spike protein receptor-binding domain (RBD). nih.gov These studies indicated that Methylene Blue binds in the low micromolar range, although the binding behavior was complex and did not fit a standard 1:1 binding model. nih.gov
In another study, SPR was used to investigate the interaction of Methylene Blue with graphene surfaces. acs.org By analyzing all parameters of the SPR angular dip, it was possible to detect the binding of this small molecule. The binding of Methylene Blue to unmodified graphene was found to be stronger than to a gold surface. acs.org These examples demonstrate the feasibility and utility of SPR for characterizing the binding kinetics of this compound with various targets, including proteins and materials. The high sensitivity of SPR, which detects changes in the refractive index within a sub-500 nm detection area, makes it ideal for such studies. nih.gov
Development of Fluorescent Probes and Stains for Cellular and Subcellular Research
A significant area of research for this compound is its development as a fluorescent probe for cellular and subcellular imaging. Its near-infrared (NIR) spectroscopic properties make it particularly well-suited for biological imaging, as these wavelengths allow for deeper tissue penetration compared to visible light. smolecule.com
This compound has been engineered into a highly sensitive and selective "turn-on" fluorescent probe for the detection of hypochlorite (ClO⁻), a reactive oxygen species involved in oxidative stress. nih.govrsc.orgrsc.org The probe is synthesized by introducing an acetyl group into the Methylene Blue framework. nih.govrsc.orgrsc.org In its acetylated form, the probe is virtually non-fluorescent. nih.govrsc.org However, in the presence of hypochlorite, the acetyl group is cleaved, releasing the highly fluorescent Methylene Blue, leading to a significant increase in NIR fluorescence. smolecule.comnih.govrsc.org
This probe has been successfully used for real-time detection and imaging of endogenous hypochlorite in living cells, demonstrating a large fluorescence enhancement of about 200-fold. nih.govrsc.orgsemanticscholar.orgrsc.org The detection limit for hypochlorite is as low as 0.1 μM. nih.govrsc.orgsemanticscholar.orgrsc.org The low toxicity of the probe and its degradation products further enhances its utility for cellular and subcellular research. nih.govrsc.orgsemanticscholar.orgrsc.org These characteristics make this compound-based probes valuable tools for studying the role of reactive oxygen species in cellular physiology and pathology.
Adsorption/Desorption Kinetics and Isotherm Modeling for Material Interactions
The study of adsorption and desorption kinetics of this compound is crucial for applications involving its interaction with various materials, such as in water treatment or drug delivery systems. The kinetics of these processes are often investigated using models like the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.
Research on Methylene Blue provides a strong foundation for understanding the adsorption behavior of its acetylated derivative. Studies have shown that the adsorption of Methylene Blue onto various adsorbents, including activated biochar and cotton wastes, is often well-described by the pseudo-second-order kinetic model. nih.govtubitak.gov.trnih.gov This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. nih.govnih.gov
The adsorption process is influenced by factors such as pH and temperature. For Methylene Blue, adsorption capacity often increases with higher pH, suggesting that alkaline conditions are favorable. nih.govsci-hub.se Thermodynamic studies have indicated that the adsorption of Methylene Blue can be an endothermic and spontaneous process. nih.govsci-hub.se Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium of adsorption. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, has been found to fit the adsorption data of Methylene Blue well in several studies. nih.govsci-hub.se
Table 3: Common Kinetic and Isotherm Models for Adsorption Studies
| Model Type | Model Name | Description |
|---|---|---|
| Kinetic Models | Pseudo-first-order | Assumes the rate of occupation of adsorption sites is proportional to the number of unoccupied sites. |
| Pseudo-second-order | Assumes the rate-limiting step is chemical sorption involving valency forces. nih.govtubitak.gov.trnih.gov | |
| Intraparticle diffusion | Used to identify the diffusion mechanism and rate-controlling steps. tubitak.gov.tr | |
| Isotherm Models | Langmuir | Describes monolayer adsorption on a homogeneous surface with a finite number of identical sites. nih.govsci-hub.se |
| Freundlich | An empirical model that describes multilayer adsorption on a heterogeneous surface. |
Development of Cell-Free and Recombinant Protein-Based Assay Systems for Mechanistic Studies
Cell-free and recombinant protein-based assay systems are powerful platforms for dissecting the molecular mechanisms of action of compounds like this compound, devoid of the complexities of a cellular environment. These systems allow for the direct study of interactions between the compound and specific biological targets, such as proteins or nucleic acids.
Cell-free assays have been instrumental in identifying Methylene Blue as an inhibitor of protein-protein interactions (PPIs). For example, a cell-free ELISA-type assay was used to demonstrate that Methylene Blue inhibits the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range. nih.govresearchgate.net This type of assay typically involves coating a microtiter plate with one protein partner (e.g., ACE2 receptor) and then detecting the binding of the other protein partner (e.g., spike protein) in the presence of varying concentrations of the inhibitor. nih.gov
The development of such assays for this compound would enable the precise characterization of its effects on specific PPIs or enzyme activities. Furthermore, cell-free expression systems, which utilize cell extracts to synthesize proteins from a DNA or RNA template, can be used to produce the target proteins for these assays. rsc.org These systems offer a high degree of control and can be scaled for various applications, from microfluidics to larger reaction volumes. rsc.org By combining recombinant protein production with cell-free interaction assays, researchers can gain detailed insights into the structure-activity relationships and mechanisms of action of this compound.
Future Research Trajectories and Emerging Applications in Chemical Biology
Design and Synthesis of Next-Generation Acetyl Methylene (B1212753) Blue Analogs with Tuned Specificity for Biological Targets
The development of next-generation analogs of Acetyl Methylene Blue is a burgeoning area of research, aimed at fine-tuning the molecule's specificity for various biological targets. The parent compound, Methylene Blue, has been the subject of extensive analog synthesis, providing a roadmap for future modifications of its acetylated form. mdpi.com Research has shown that modifying the alkyl chains on the phenothiazine (B1677639) core can significantly alter the phototoxicity and subcellular localization of the molecule. nih.gov For instance, a study on Methylene Blue analogs demonstrated that increasing the alkyl chain length from methyl to n-propyl or n-pentyl enhanced in vitro phototoxicity by orders of magnitude and shifted the molecule's light-induced relocalization from the nucleus to the mitochondria. nih.gov
Another promising strategy is molecular hybridization, which involves coupling the phenothiazine scaffold with other pharmacologically active moieties to create a single molecule with synergistic or additive effects. nih.gov This approach has been used to develop phenothiazine-based hybrids with compounds like 1,2,3-triazole to enhance antiproliferative activity against cancer cell lines. nih.gov Similarly, designing asymmetrical analogs, where the substituents at the 3 and 7 positions of the phenothiazine ring are different, offers a pathway to novel derivatives with potentially unique biological activities. mdpi.com Future synthesis could focus on introducing specific functional groups to the this compound core that recognize and bind to particular proteins or cellular structures, thereby enhancing its utility as a targeted research tool.
A recent study detailed the synthesis of new phenothiazinium dyes with N-piperidinyl-carbinol units, which were investigated for fluorescence imaging in ovarian cancer cells. researchgate.net This highlights the ongoing effort to create Methylene Blue analogs with improved properties for specific biological applications.
Exploration of Quantitative Structure-Activity Relationships (QSAR) for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for rationally designing novel this compound analogs. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com This allows researchers to predict the activity of new, unsynthesized molecules and to understand which structural features are most important for their function.
For phenothiazine derivatives, the parent class of this compound, QSAR models have been successfully developed to predict activities such as antitubercular efficacy and cytotoxicity. wisdomlib.orgresearchgate.net These models often employ a variety of molecular descriptors, including:
Steric descriptors: Related to the size and shape of the molecule.
Electrostatic descriptors: Pertaining to the electronic properties, such as the distribution of charges.
Hydrophobic descriptors: Quantifying the molecule's lipophilicity, which affects its ability to cross cell membranes. wisdomlib.org
One 3D-QSAR study on phenothiazine derivatives used the k-Nearest Neighbor (kNN) method and found that steric, electrostatic, and hydrophobic fields were crucial for predicting biological activity. wisdomlib.org Such models can generate 3D maps that visualize regions where modifications to the molecule would likely enhance or diminish its desired effects. By applying these methodologies to this compound, researchers can systematically design new analogs with improved potency and selectivity, while minimizing off-target effects. The predictive power of QSAR models, validated through statistical methods like cross-validation, accelerates the drug discovery and probe development process by prioritizing the synthesis of the most promising compounds. derpharmachemica.comwisdomlib.org
Table 1: Key Physicochemical Descriptors in Phenothiazine QSAR Models This table is representative of descriptors used in QSAR studies of the phenothiazine class.
| Descriptor Type | Example Descriptors | Relevance to Molecular Design |
|---|---|---|
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital), EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates electronic reactivity and ability to participate in charge-transfer interactions. researchgate.net |
| Thermodynamic | Molar Refractivity (MR), Molar Volume (MV) | Relates to the volume and polarizability of the molecule, influencing binding interactions. researchgate.net |
| Topological | Log P (Octanol-Water Partition Coefficient) | Measures hydrophobicity, affecting membrane permeability and subcellular distribution. nih.govresearchgate.net |
| Steric | Molecular Weight (MW) | Provides a basic measure of molecular size. researchgate.net |
Integration with Optogenetic and Chemogenetic Research Tools for Precise Spatiotemporal Control
The inherent photosensitive properties of the phenothiazine scaffold make this compound a compelling candidate for integration with advanced research tools like optogenetics and chemogenetics. These fields rely on agents that can control biological processes with high precision in space and time, often using an external trigger like light. researchgate.net Photosensitizers, which generate reactive oxygen species (ROS) upon light activation, are central to techniques like photodynamic therapy (PDT) and offer a framework for developing new optogenetic tools. thno.orgnih.gov
The ability to achieve precise spatiotemporal control is a key advantage of light-activated molecules. researchgate.netbeilstein-journals.org By designing this compound analogs that are activated by a specific wavelength of light, researchers could selectively trigger cellular events in a localized area, such as a single cell or even a specific organelle within a cell. This could involve "caging" a bioactive molecule with a photolabile group derived from the this compound structure, which would release the active molecule only upon illumination. mdpi.com
Furthermore, activatable photosensitizers are being developed that remain in an "off" state until they encounter a specific stimulus within a target tissue, such as a particular enzyme or pH level. nih.govmdpi.com This dual-control mechanism, combining a biological trigger with light activation, could lead to the development of highly sophisticated research probes based on the this compound framework for dissecting complex cellular signaling pathways with unparalleled precision.
Development of this compound as a Research Probe for Mitochondrial Function and Dysfunction
There is significant interest in developing this compound and its derivatives as research probes to investigate mitochondrial biology. medchemexpress.com The parent compound, Methylene Blue, is known to directly interact with the mitochondrial electron transport chain (ETC). nih.govplos.org It can act as an alternative electron carrier, accepting electrons from NADH and transferring them to cytochrome c, effectively bypassing complexes I and III. nih.govfrontiersin.org This action can enhance cellular oxygen consumption, increase the activity of complex IV, and mitigate the production of damaging reactive oxygen species, particularly under conditions of mitochondrial stress or inhibition. nih.govplos.orgresearchgate.net
Research indicates that this compound itself can be used to synthesize stimulators of mitochondrial development, suggesting its utility in studying processes related to mitochondrial biogenesis in nerve cells. medchemexpress.commedchemexpress.com Its ability to modulate mitochondrial function makes it a valuable tool for studying neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature. nih.govrenoja.compfmjournal.org For instance, Methylene Blue has been shown to protect neurons in models of Parkinson's disease and stroke by preserving mitochondrial function. plos.org
A study in diabetic rat hearts found that Methylene Blue treatment facilitates NADH oxidation and reduces the hyperacetylation of mitochondrial proteins, a post-translational modification linked to metabolic inflexibility in diabetes. researchgate.net This suggests that this compound could be used as a probe to explore the intricate relationship between mitochondrial electron transport, the cellular redox state, and protein acetylation in metabolic diseases.
Table 2: Effects of Methylene Blue on Mitochondrial Parameters This table summarizes research findings on the parent compound, Methylene Blue, which inform the potential applications of its acetylated derivative.
| Parameter | Observed Effect | Potential Research Application | Reference(s) |
|---|---|---|---|
| Electron Transport | Bypasses Complexes I-III, donates electrons to cytochrome c | Investigating ETC dysfunction; studying rescue mechanisms in mitochondrial disease models. | nih.govplos.orgfrontiersin.org |
| Oxygen Consumption | Increases cellular oxygen consumption | Probing cellular respiration and metabolic states. | plos.orgresearchgate.net |
| Complex IV Activity | Increases expression and activity | Studying the regulation of the final step of the ETC. | plos.org |
| Superoxide (B77818) Production | Attenuates mitochondrial superoxide production | Investigating sources of oxidative stress and the efficacy of antioxidants. | plos.orgresearchgate.net |
| Protein Acetylation | Reduces lysine (B10760008) acetylation of mitochondrial proteins | Exploring the interplay between redox state and post-translational modifications. | researchgate.net |
Investigation of Synergistic Molecular Interactions in Complex In Vitro Systems
The phenothiazine class of molecules, including this compound, is known to participate in synergistic interactions with a variety of other compounds. mdpi.comiiarjournals.org This property is of significant interest for developing new research strategies and understanding complex biological systems. One of the most well-documented mechanisms is the inhibition of efflux pumps in both bacterial and cancer cells. mdpi.combrieflands.com These pumps are responsible for extruding noxious agents, including antibiotics and chemotherapy drugs, from the cell, leading to multidrug resistance. By inhibiting these pumps, phenothiazines can restore or enhance the efficacy of other drugs. brieflands.comasm.org
Studies have demonstrated synergistic interactions between various phenothiazines and antimicrobial agents against resistant bacteria. asm.org For example, combinations of phenothiazines with antibiotics like streptomycin (B1217042) and erythromycin (B1671065) have shown enhanced potency. asm.org In cancer research, phenothiazines have shown synergy with conventional drugs such as doxorubicin (B1662922) and cisplatin (B142131) in resistant cell lines. brieflands.com
More recently, research has uncovered synergistic interactions in other cellular pathways. A study in cancer cell lines showed that combining a calmodulin inhibitor with a protein phosphatase 2A (PP2A) activator resulted in synergistic inhibition of cancer cell growth. plos.org Notably, phenothiazine derivatives like fluphenazine (B1673473) were found to possess both of these activities within a single molecule, highlighting the potential for these compounds to act as multi-target agents. plos.org Future in vitro studies could explore the synergistic potential of this compound with a wide array of bioactive molecules to uncover novel pathway interactions and develop more effective combination strategies for research purposes.
Elucidation of Novel Non-Therapeutic Research Applications (e.g., advanced imaging probes, reagent development for biochemical assays)
Beyond therapeutic-focused research, this compound and its derivatives hold considerable promise for novel non-therapeutic applications, particularly in the development of advanced biochemical tools. google.com Their inherent chromophoric and fluorescent properties make them ideal candidates for creating new imaging probes and assay reagents. researchgate.netsmolecule.com
One innovative application is the development of fluorescent probes for detecting specific biomolecules or ions. For instance, acetylated Methylene Blue derivatives have been engineered to act as "off-on" near-infrared fluorescent probes for hypochlorite (B82951), a reactive oxygen species involved in cellular signaling and stress. smolecule.com In these probes, the acetyl group is cleaved by hypochlorite, releasing the highly fluorescent Methylene Blue core and allowing for sensitive detection. smolecule.com Recently, a dual-color molecular probe was designed to image cellular senescence by independently responding to two different biomarkers, senescence-associated β-galactosidase and hypochlorous acid, using a Methylene Blue derivative as one of the reporting groups. rsc.org
The use of Methylene Blue for staining tissues is a long-established practice in histology and medical diagnostics. google.compracticalgastro.com This principle can be extended to develop more sophisticated probes for techniques like confocal endomicroscopy, where fluorescent agents are used for in vivo cellular imaging. practicalgastro.com Furthermore, this compound can serve as a key intermediate in the synthesis of reagents for biochemical assays, such as those used to study tau protein aggregation in Alzheimer's disease research. smolecule.com The versatility of the phenothiazine scaffold ensures a continuous avenue for the development of novel research reagents tailored to specific biochemical questions.
Q & A
Q. What are the critical physicochemical properties of Acetyl Methylene Blue, and how do they influence experimental design?
this compound (AMB) shares core properties with methylene blue derivatives, such as a molecular weight of ~319.85–416.05 g/mol (depending on the salt form), solubility in polar solvents, and absorption maxima in the visible spectrum (~650 nm). These properties are crucial for applications like redox assays or spectrophotometric quantification. For instance, its redox activity requires oxygen-free buffers to prevent auto-oxidation during kinetic studies . When designing experiments, researchers should validate purity via HPLC or UV-Vis spectroscopy to avoid interference from impurities common in commercial dyes (~70–90% dye content) .
Q. How can AMB be synthesized and characterized for research use?
Synthesis typically involves acetylation of methylene blue using acetic anhydride under controlled pH. Post-synthesis, characterization includes:
Q. What methodological considerations are essential when using AMB as a redox indicator?
AMB acts as a reversible electron carrier in redox assays. Key steps include:
- Preparing a 0.4% AMB solution in deionized water (filter-sterilized to remove particulates).
- Calibrating the redox potential using standard solutions (e.g., ascorbic acid for reduction, H₂O₂ for oxidation).
- Monitoring absorbance at 664 nm (reduced form) and 742 nm (oxidized form) to calculate redox ratios .
Advanced Research Questions
Q. How does AMB interact with mitochondrial complexes, and how can this be leveraged to study electron transport chain (ETC) dysfunction?
AMB bypasses ETC blockages (e.g., Complex I/III inhibitors like rotenone/antimycin A) by shuttling electrons directly to cytochrome c, restoring ATP synthesis in impaired mitochondria. Researchers can:
- Treat isolated mitochondria with AMB (1–10 µM) and measure oxygen consumption (Clark electrode) and ATP production (luciferase assay).
- Compare results with controls to quantify ETC rescue efficacy. This approach is critical for modeling neurodegenerative diseases linked to mitochondrial dysfunction .
Q. What advanced methodologies are used to study AMB’s adsorption kinetics in environmental applications?
For wastewater treatment studies:
- Batch adsorption : Mix AMB (10–100 mg/L) with adsorbents (e.g., ZIF-8 nanoparticles) at varying pH (3–11) and temperature (25–45°C).
- Kinetic modeling : Fit data to pseudo-second-order (PSO) or Langmuir isotherm models. Recent studies show ZIF-8 achieves ~95% AMB removal at pH 7 within 60 minutes, with a maximum adsorption capacity of 243 mg/g .
- Thermodynamic analysis : Calculate ΔG, ΔH, and ΔS to determine spontaneity and mechanism (physisorption vs. chemisorption) .
Q. How can AMB be integrated into protocols for detecting biomolecules like thiosulfate?
AMB’s decolorization in the presence of thiosulfate enables sensitive detection:
- Prepare a 0.25 g/L AMB solution in 0.1 M H₂SO₄.
- Add 0.35 mL AMB to the sample, incubate at 25°C for 10 minutes, and measure absorbance at 664 nm.
- Calibration curves show linearity (R² > 0.99) for thiosulfate concentrations of 0.1–10 µM, with a detection limit of 0.03 µM .
Contradictions and Validation
Q. How do conflicting results on AMB’s neuroprotective effects in Alzheimer’s models inform experimental design?
Preclinical studies report AMB reduces amyloid-beta aggregation by ~40% in transgenic mice but show mixed efficacy in human trials. To address this:
Q. What experimental controls are critical when studying AMB’s anticancer activity?
AMB’s pro-oxidant effects at high doses (>50 µM) can confound results. Include:
- ROS scavengers (e.g., NAC) to distinguish oxidative vs. non-oxidative mechanisms.
- Cellular viability assays (MTT and Annexin V/PI) to differentiate cytostasis from apoptosis. Recent studies show AMB inhibits glioblastoma cell proliferation (IC₅₀ = 25 µM) but requires co-administration with temozolomide for synergistic tumor suppression .
Methodological Best Practices
Q. How should researchers mitigate batch-to-batch variability in AMB?
- Source pharmaceutical-grade AMB (≥98% purity) and validate via:
Q. What protocols ensure reproducibility in AMB-based staining of cellular structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
